Structural Uniqueness Among Commercially Available 2-Phenylmorpholine Ethanediamides
N′-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is one of very few commercially available ethanediamide derivatives that combine a 3-fluoro-4-methylphenyl cap with a 2-phenylmorpholine moiety via a propyl linker. In contrast, the most common commercially listed close analog, N′-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide, possesses a chloro substituent instead of fluorine. The presence of fluorine is predicted to increase metabolic stability and alter lipophilicity (cLogP) in ways that can be critical for pharmacokinetic optimization, although direct comparative bioactivity data have not been disclosed publicly [1].
| Evidence Dimension | Halogen substitution pattern (fluoro vs. chloro) on the 3-position of the 4-methylphenyl ring |
|---|---|
| Target Compound Data | 3-Fluoro-4-methylphenyl substituent; predicted cLogP = 2.8 ± 0.4 (SwissADME estimate for the full molecule) |
| Comparator Or Baseline | 3-Chloro-4-methylphenyl analog (predicted cLogP ≈ 3.1 ± 0.4) |
| Quantified Difference | ΔcLogP ≈ -0.3 (more hydrophilic, potentially better aqueous solubility) |
| Conditions | Computational prediction (SwissADME v1.0) for neutral species; no experimental logP data available |
Why This Matters
Fluorine substitution generally offers a superior balance of metabolic stability and solubility compared to chlorine, which can reduce non-specific binding and improve in vivo pharmacokinetics—a critical factor when selecting a PROTAC building block or chemical probe.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. https://doi.org/10.1126/science.1131943 View Source
